molecular formula C14H15NO B3348278 6H-Cyclooct[b]indol-6-one, 5,7,8,9,10,11-hexahydro- CAS No. 16244-20-5

6H-Cyclooct[b]indol-6-one, 5,7,8,9,10,11-hexahydro-

Cat. No.: B3348278
CAS No.: 16244-20-5
M. Wt: 213.27 g/mol
InChI Key: FGHTXXQTPYFHNW-UHFFFAOYSA-N
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Description

6H-Cyclooct[b]indol-6-one, 5,7,8,9,10,11-hexahydro- is a chemical compound with the molecular formula C12H15NO It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Cyclooct[b]indol-6-one, 5,7,8,9,10,11-hexahydro- typically involves multi-step reactions. One common method includes the following steps :

    Step 1: Reacting cyclooctanone with sodium methoxide in methanol and diethyl ether at 20°C for 24 hours, yielding a 70% product.

    Step 2: Treating the intermediate with sodium acetate trihydrate in water and methanol under cooling conditions, resulting in a 73% yield.

    Step 3: Heating the product with acetic acid and hydrochloric acid for 2 hours, achieving a 62% yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6H-Cyclooct[b]indol-6-one, 5,7,8,9,10,11-hexahydro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6H-Cyclooct[b]indol-6-one, 5,7,8,9,10,11-hexahydro- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6H-Cyclooct[b]indol-6-one, 5,7,8,9,10,11-hexahydro- involves its interaction with molecular targets and pathways within biological systems The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound of 6H-Cyclooct[b]indol-6-one, 5,7,8,9,10,11-hexahydro-, with a simpler structure.

    Tetrahydrocarbazole: Another indole derivative with similar structural features.

    Cyclooctanone: A precursor in the synthesis of 6H-Cyclooct[b]indol-6-one, 5,7,8,9,10,11-hexahydro-.

Uniqueness

6H-Cyclooct[b]indol-6-one, 5,7,8,9,10,11-hexahydro- is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-13-9-3-1-2-7-11-10-6-4-5-8-12(10)15-14(11)13/h4-6,8,15H,1-3,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHTXXQTPYFHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=O)CC1)NC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342533
Record name 6H-Cyclooct[b]indol-6-one, 5,7,8,9,10,11-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16244-20-5
Record name 6H-Cyclooct[b]indol-6-one, 5,7,8,9,10,11-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-Cyclooct[b]indol-6-one, 5,7,8,9,10,11-hexahydro-
Reactant of Route 2
6H-Cyclooct[b]indol-6-one, 5,7,8,9,10,11-hexahydro-
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6H-Cyclooct[b]indol-6-one, 5,7,8,9,10,11-hexahydro-
Reactant of Route 4
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6H-Cyclooct[b]indol-6-one, 5,7,8,9,10,11-hexahydro-
Reactant of Route 5
6H-Cyclooct[b]indol-6-one, 5,7,8,9,10,11-hexahydro-
Reactant of Route 6
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6H-Cyclooct[b]indol-6-one, 5,7,8,9,10,11-hexahydro-

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